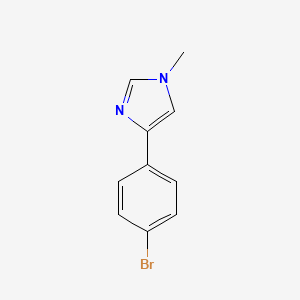

4-(4-Bromophényl)-1-méthyl-1H-imidazole

Vue d'ensemble

Description

4-(4-Bromophenyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Applications De Recherche Scientifique

4-(4-Bromophenyl)-1-methyl-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Related compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific proteins in Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

Molecular docking studies on related compounds have shown that they can bind to specific proteins in the target organisms, leading to inhibition of essential biological processes . The binding is characterized by a lower binding free energy, indicating a strong interaction between the compound and its target .

Biochemical Pathways

Related compounds have been shown to inhibit the growth of leishmania and plasmodium species, suggesting that they may interfere with essential biochemical pathways in these organisms .

Pharmacokinetics

The lipophilic character of related compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Related compounds have shown significant inhibition effects against leishmania and plasmodium species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-methyl-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and glyoxal.

Formation of Imidazole Ring: The 4-bromoaniline reacts with glyoxal in the presence of ammonium acetate to form the imidazole ring.

Methylation: The resulting imidazole derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4-(4-Bromophenyl)-1-methyl-1H-imidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are used for nucleophilic substitution.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Nitration: 4-(4-Nitrophenyl)-1-methyl-1H-imidazole

Sulfonation: 4-(4-Sulfonylphenyl)-1-methyl-1H-imidazole

Halogenation: 4-(4-Chlorophenyl)-1-methyl-1H-imidazole

Nucleophilic Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

4-(4-Bromophenyl)-1-methyl-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:

4-(4-Chlorophenyl)-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

4-(4-Fluorophenyl)-1-methyl-1H-imidazole:

4-(4-Methylphenyl)-1-methyl-1H-imidazole: The presence of a methyl group instead of bromine results in different chemical behavior and uses.

These comparisons show that the presence of the bromine atom in 4-(4-Bromophenyl)-1-methyl-1H-imidazole imparts unique properties that make it valuable for specific applications in research and industry.

Activité Biologique

4-(4-Bromophenyl)-1-methyl-1H-imidazole is a compound that has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of 4-(4-Bromophenyl)-1-methyl-1H-imidazole can be represented as follows:

This structure features a bromophenyl group and an imidazole ring, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that 4-(4-Bromophenyl)-1-methyl-1H-imidazole exhibits significant biological activities across various domains:

- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, contributing to its potential use in treating infections.

- Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

A study evaluated the antimicrobial properties of 4-(4-Bromophenyl)-1-methyl-1H-imidazole against various pathogens. The results are summarized in Table 1:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

The compound showed notable activity against E. coli, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties were assessed through cell viability assays on various cancer cell lines. The findings are presented in Table 2:

| Cell Line | IC50 (µM) | Inhibition (%) |

|---|---|---|

| HeLa (cervical cancer) | 15 | 75 |

| MCF-7 (breast cancer) | 20 | 65 |

| A549 (lung cancer) | 30 | 50 |

These results suggest that 4-(4-Bromophenyl)-1-methyl-1H-imidazole effectively inhibits cell growth in different cancer types, with HeLa cells being the most sensitive.

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Research indicates that modifications to the imidazole ring can enhance binding affinity to IDO, thereby improving inhibitory potency .

Case Studies

In a recent study focusing on HIV integrase inhibitors, derivatives of imidazole including 4-(4-Bromophenyl)-1-methyl-1H-imidazole were tested for their ability to disrupt protein-protein interactions critical for viral replication. The compound exhibited promising results with a significant percentage inhibition of integrase activity, suggesting its potential role in antiviral therapies .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXAMFSRWIZVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692923 | |

| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136350-70-4 | |

| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.